(2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-(2-fluoro-5-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3/c1-13-4-6-18(24)19(9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJBMPXHJIRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide belongs to a class of compounds known as chromone carboxamides, which have garnered attention for their diverse biological activities. This article synthesizes findings from various studies to explore the biological activity, mechanisms, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is characterized by a chromene backbone, which consists of a fused benzene and pyran ring, along with several functional groups including:
- Bromo group : Potentially enhances biological interactions.
- Imine linkage : May influence reactivity and binding properties.
- Carboxamide group : Contributes to solubility and bioavailability.
These structural features suggest that the compound may interact with various biological systems, making it a candidate for drug development.
Anticancer Activity
Research has indicated that chromone derivatives exhibit significant anticancer properties. A study involving similar chromone compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | HeLa | 12.5 | Apoptosis induction |
| Jones et al. (2021) | MCF-7 | 8.3 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Chromone derivatives have also been studied for their antimicrobial properties. Preliminary in vitro tests suggest that this compound may exhibit activity against various bacterial strains, potentially acting through mechanisms that disrupt cell wall synthesis or inhibit protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic pathways. For instance, studies have shown that certain chromone derivatives can inhibit enzymes such as cyclooxygenase (COX), which is relevant for inflammatory conditions.
The biological activity of this compound may involve several mechanisms:
- Binding Affinity : The presence of halogen atoms (bromo and fluoro groups) can enhance binding affinity to target proteins or enzymes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : Researchers employed various synthetic routes to produce the compound, confirming its structure through NMR and mass spectrometry techniques.
- In Vitro Studies : Assays conducted on human cancer cell lines revealed promising results regarding cytotoxicity and selectivity towards cancer cells over normal cells.
- Molecular Docking Studies : Computational analyses predicted the binding interactions between the compound and specific biological targets, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional motifs with several synthetic analogues:
Key Observations :
- The THF-linked carboxamide may improve solubility compared to phenyl or naphthalene substituents in analogues.
- Electron-withdrawing groups (bromo, fluoro) in the target compound could modulate electronic properties differently than chloro or sulfonamide groups in analogues.
Analytical and Structural Characterization
- Elemental Analysis : reports C, H, N percentages (e.g., C: 55.78% vs. calc. 55.73%), a standard for validating brominated carboxamides.
- Crystallography : SHELX () and ORTEP () are industry standards for determining Z/E configurations and hydrogen-bonding networks.
Bioactivity Potential
Preparation Methods
Preparation of 6-Bromosalicylaldehyde
The chromene backbone originates from 6-bromosalicylaldehyde, synthesized via direct bromination of salicylaldehyde using molecular bromine (Br₂) in acetic acid at 0–5°C. This method achieves regioselective bromination at the para position relative to the hydroxyl group, yielding 5-bromosalicylaldehyde. Subsequent Fries rearrangement under AlCl₃ catalysis introduces the aldehyde group at position 2.
Optimization Note:
Knoevenagel Condensation for Chromene Formation
6-Bromosalicylaldehyde undergoes condensation with malononitrile in ethanol under reflux to form 2-imino-6-bromo-2H-chromene-3-carbonitrile. Piperidine (10 mol%) catalyzes the reaction, completing in 4–6 hours with 78–82% yield.
Critical Parameters:
- Solvent choice: Ethanol-water mixtures (3:1) enhance reaction rates under visible light irradiation.
- Temperature: Reflux conditions (78°C) prevent side product formation.
Introduction of the Imino Group
Condensation with 2-Fluoro-5-Methylaniline
The imine linkage is established by reacting 2-imino-6-bromo-2H-chromene-3-carbonitrile with 2-fluoro-5-methylaniline in toluene under Dean-Stark conditions. Acetic acid (5 mol%) catalyzes the dehydration, favoring the (Z)-configuration due to steric hindrance from the adjacent bromine atom.
Reaction Conditions:
Stereochemical Control:
- The Z-isomer predominates (>90%) due to intramolecular hydrogen bonding between the imine nitrogen and the chromene carbonyl group.
Carboxamide Functionalization
Hydrolysis of Nitrile to Carboxylic Acid
The cyano group at position 3 is hydrolyzed to a carboxylic acid using concentrated HCl (12 M) at 80°C for 6 hours. This step proceeds quantitatively (>95% yield).
Amide Coupling with Tetrahydrofuran-2-Ylmethylamine
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with tetrahydrofuran-2-ylmethylamine in dichloromethane (DCM). Triethylamine (Et₃N) neutralizes HCl, yielding the target carboxamide in 88–92% purity.
Alternative Approach:
- Direct coupling using EDCl/HOBt in DMF achieves comparable yields (85–90%) without generating hazardous SOCl₂ byproducts.
Optimization and Scalability
One-Pot vs. Stepwise Synthesis
A one-pot protocol combining Knoevenagel condensation and imine formation reduces purification steps but lowers overall yield (65% vs. 75% stepwise).
Catalytic Hydrogenation for Byproduct Reduction
Pd/C (5 wt%) in glacial acetic acid under H₂ (2.0 MPa) eliminates residual unsaturated intermediates, enhancing product purity to >99%.
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at 7.8 minutes, confirming >99% purity.
Comparative Analysis of Synthetic Routes
Industrial Considerations
Q & A
Q. What are the standard synthetic routes for synthesizing this chromene carboxamide derivative?
The compound is typically synthesized via multi-step condensation reactions. Key steps include:
- Formation of the chromene backbone through cyclization of substituted salicylaldehydes with active methylene compounds .
- Introduction of the imino group via Schiff base formation between an amine (e.g., 2-fluoro-5-methylaniline) and the chromene carbonyl group under acidic or neutral conditions .
- Attachment of the tetrahydrofuran (THF)-methyl carboxamide side chain using coupling reagents like EDC/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) . Purity is monitored via TLC and HPLC, with final characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemical configuration (2Z) confirmed in this compound?
The (2Z) configuration is determined using:
- NOESY NMR : Cross-peaks between the imino proton and adjacent chromene protons confirm spatial proximity consistent with the Z-configuration .
- X-ray crystallography : Resolves bond angles and spatial arrangement of substituents around the imino double bond .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- FT-IR : Verifies functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~3300 cm) .
- Elemental analysis : Confirms C, H, N, Br, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during imino group formation?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions like hydrolysis compared to protic solvents .
- Catalyst use : Lewis acids (e.g., ZnCl) or molecular sieves accelerate Schiff base formation while minimizing oxidation .
- Temperature control : Reactions conducted at 50–60°C balance reaction rate and thermal degradation risks .
Q. What strategies resolve contradictions in reported bioactivity data for similar chromene derivatives?
- Comparative bioassays : Test the compound alongside structurally analogous derivatives (e.g., varying halogen or aryl groups) under identical conditions to isolate substituent-specific effects .
- Target-specific profiling : Use kinase/GPCR panels to identify off-target interactions that may explain variability in IC values .
- Meta-analysis : Cross-reference solubility, stability, and assay protocols (e.g., serum-free vs. serum-containing media) to contextualize discrepancies .
Q. How can computational modeling predict biological targets for this compound?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like COX-2 or kinases .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with observed bioactivity to guide structural optimization .
Q. What methodologies address low solubility in aqueous buffers during in vitro studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
